molecular formula C11H14N2O B2658786 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one CAS No. 2196212-10-7

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2658786
CAS No.: 2196212-10-7
M. Wt: 190.246
InChI Key: IISSESPHYGVBSP-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one is a high-purity chemical reagent designed for research applications in medicinal chemistry and neuroscience. This compound belongs to the pyridazinone class of heterocycles, which are subjects of significant interest in pharmaceutical development for their potential as enzyme inhibitors . Pyridazinone derivatives have been extensively investigated as potent and selective inhibitors of phosphodiesterases (PDEs), particularly PDE10A . Inhibiting PDE10A offers a novel approach for modulating neuronal signaling, and such compounds are valuable tools for researching potential therapeutic interventions for CNS disorders . Furthermore, pyridazinone scaffolds are also recognized for their activity as D-amino-acid oxidase (DAAO) inhibitors . DAAO inhibition can elevate D-serine levels in the brain, providing a complementary mechanism for investigating treatments for schizophrenia and cognitive diseases . The specific cyclopropyl and cyclopropylmethyl substituents on this molecule are designed to mimic structural features found in potent, brain-penetrant drug candidates, as these groups are often used in lead optimization to fine-tune properties like metabolic stability and binding affinity . This product is intended for research purposes by qualified scientists only. It is not for diagnostic or therapeutic use in humans. Researchers should consult the relevant safety data sheets and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

6-cyclopropyl-2-(cyclopropylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-6-5-10(9-3-4-9)12-13(11)7-8-1-2-8/h5-6,8-9H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISSESPHYGVBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a suitable cyclopropyl ketone, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the pyridazinone ring to a more reduced form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or carboxylic acids, while reduction may produce cyclopropylamines .

Scientific Research Applications

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one with analogous pyridazinone derivatives, focusing on structural features, synthetic methods, and physicochemical properties.

Substituent Effects at Position 2

The substituent at position 2 of the pyridazinone ring significantly impacts molecular interactions and bioavailability:

  • Target Compound : The cyclopropylmethyl group introduces moderate steric bulk and lipophilicity (logP estimated at ~2.1), balancing membrane permeability and solubility.
  • 6-Cyclopropyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one (CAS: 2034267-41-7): The morpholinyl-oxoethyl group adds hydrogen-bonding capacity (logP ~0.8), favoring interactions with polar biological targets .

Substituent Effects at Position 6

  • Target Compound : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl or aryl substituents .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) logP* Purity (Reported)
This compound Cyclopropylmethyl Cyclopropyl C₁₁H₁₄N₂O 190.24 ~2.1 N/A
5-Chloro-6-phenyl-2-(benzyl)-pyridazin-3(2H)-one (3a) Benzyl Phenyl C₁₇H₁₃ClN₂O 296.75 ~3.5 ≥95%
6-Cyclopropyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one Piperidinyl-oxane Cyclopropyl C₁₈H₂₅N₃O₃ 331.41 ~1.5 Not specified
6-Cyclopropyl-2-[2-(morpholin-4-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one Morpholinyl-oxoethyl Cyclopropyl C₁₃H₁₇N₃O₃ 263.29 ~0.8 Not specified

*logP values estimated using ChemDraw software.

Biological Activity

6-Cyclopropyl-2-(cyclopropylmethyl)-2,3-dihydropyridazin-3-one is a compound within the pyridazine class known for its potential biological activities, particularly as a protein kinase inhibitor. The compound's structure includes two cyclopropyl groups, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

The primary biological activity of this compound is attributed to its role as a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the activity and function of these proteins. Inhibiting these kinases can disrupt signaling pathways involved in various diseases, particularly cancer.

Key Mechanisms:

  • Inhibition of MEK/ERK Pathway : The compound has been shown to modulate the MEK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) pathway, crucial for cell division and survival. By inhibiting this pathway, the compound may reduce tumor cell proliferation and induce apoptosis in cancer cells .
  • Targeting Specific Kinases : It selectively inhibits certain kinases associated with tumor growth and metastasis, making it a candidate for targeted cancer therapies.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-cancer properties. Its ability to inhibit key signaling pathways makes it a promising agent in oncology.

Case Studies:

  • Anti-Cancer Efficacy : In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance, studies on breast and lung cancer cell lines showed a dose-dependent reduction in cell proliferation .
  • Combination Therapies : Preliminary findings suggest that combining this compound with other chemotherapeutic agents enhances its efficacy. This synergistic effect may lead to improved outcomes in resistant cancer types .

Research Findings

Recent studies have provided insights into the pharmacological properties of this compound:

StudyFindings
Demonstrated inhibition of MEK/ERK pathway in cancer cells leading to reduced proliferation.
Showed potential synergy with standard chemotherapeutics in resistant cancer models.
Highlighted selective inhibition of specific kinases linked to tumor growth.

Safety and Toxicology

While promising, the safety profile of this compound must be thoroughly evaluated. Early studies indicate that it has a manageable safety profile at therapeutic doses; however, comprehensive toxicological assessments are necessary to understand potential side effects fully.

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